molecular formula C7H10N4O B12866633 N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine

N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine

Katalognummer: B12866633
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: WUESRCCIRVZSPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine is a heterocyclic compound with a unique structure that includes both furan and pyrrole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine can be achieved through several chemical reactions. One common method involves the Vilsmeier-Haack reaction, which is used to form the furan ring . The reaction conditions typically include the use of reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism by which N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and affecting various biochemical pathways . This binding can lead to inhibition or activation of specific enzymes, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine is unique due to the presence of the N2-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C7H10N4O

Molekulargewicht

166.18 g/mol

IUPAC-Name

2-N-methylfuro[3,2-b]pyrrole-2,4,5-triamine

InChI

InChI=1S/C7H10N4O/c1-10-7-2-4-5(12-7)3-6(8)11(4)9/h2-3,10H,8-9H2,1H3

InChI-Schlüssel

WUESRCCIRVZSPD-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC2=C(O1)C=C(N2N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.